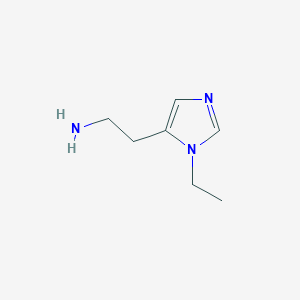
2-(1-Ethyl-5-imidazolyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine, can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of alpha-halo ketones with ammonia or amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to imidazolines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Cyclization: This compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: This compound can be used in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
Industry: Imidazole derivatives are used in the production of corrosion inhibitors, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Imidazole derivatives can inhibit enzymes by binding to their active sites.
Receptor Binding: These compounds can bind to receptors, modulating their activity.
Pathway Modulation: Imidazole derivatives can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histamine: A naturally occurring imidazole derivative involved in immune responses.
Metronidazole: An antibiotic and antiprotozoal medication.
Clotrimazole: An antifungal medication.
Omeprazole: A proton pump inhibitor used to treat acid reflux.
Uniqueness
2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position of the imidazole ring differentiates it from other imidazole derivatives, leading to unique reactivity and applications .
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
2-(3-ethylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-2-10-6-9-5-7(10)3-4-8/h5-6H,2-4,8H2,1H3 |
Clé InChI |
HYPFUJPUZWUNAJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC=C1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















